molecular formula C21H17FN2O3S2 B2409984 (Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894670-26-9

(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2409984
CAS No.: 894670-26-9
M. Wt: 428.5
InChI Key: CHJHMVAOVDNMNF-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Biological Activity

(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN3O3SC_{20}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 432.46 g/mol. The compound features a thiazine ring system that contributes to its biological activity.

Synthesis

Recent studies have focused on the synthesis of thiazine derivatives through various chemical reactions. The compound can be synthesized using methods such as:

  • Condensation Reactions : Utilizing appropriate amines and aldehydes to form imine intermediates.
  • Cyclization Reactions : Employing thiazine precursors that undergo cyclization to form the desired thiazine structure.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that similar thiazine compounds showed significant inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical enzymes.

Antiviral Activity

A series of thiazine derivatives have been evaluated for their antiviral activity, particularly against HIV. One study reported that related compounds exhibited potent anti-HIV activity with an effective concentration (EC50) ranging from 4.0 µM to 10 µM. The structure-activity relationship (SAR) indicated that modifications in the aromatic substituents could enhance activity against viral targets.

Anticancer Potential

Thiazine derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain thiazine compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for development as chemotherapeutic agents.

Case Study 1: Anti-HIV Activity

In a controlled study involving MT-4 cell cultures, a derivative similar to this compound demonstrated an EC50 value of approximately 4.0 µM against HIV-1. The selectivity index was greater than 76, indicating a favorable therapeutic window.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting strong potential for further development in antimicrobial therapies.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(3-fluoro-4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-14-7-8-16(11-17(14)22)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJHMVAOVDNMNF-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.